4-fluoro-N-propylaniline

Descripción

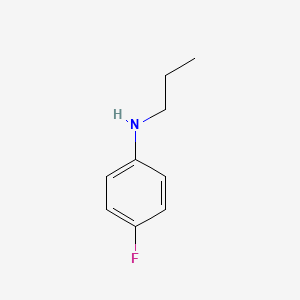

4-Fluoro-N-propylaniline is an aromatic amine derivative with a fluorine atom at the para position of the benzene ring and a propyl group attached to the nitrogen atom. Its molecular formula is C₉H₁₂FN (molecular weight: 153.2 g/mol). The compound is structurally characterized by the electron-withdrawing fluorine substituent and the electron-donating propyl group, which influence its electronic properties, solubility, and reactivity.

Propiedades

Fórmula molecular |

C9H12FN |

|---|---|

Peso molecular |

153.20 g/mol |

Nombre IUPAC |

4-fluoro-N-propylaniline |

InChI |

InChI=1S/C9H12FN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 |

Clave InChI |

CPBZXHWWPFPWMN-UHFFFAOYSA-N |

SMILES canónico |

CCCNC1=CC=C(C=C1)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic Properties

- 4-Fluoro-N-propylaniline : The propyl group (C₃H₇) donates electrons via inductive effects, increasing the basicity of the aniline nitrogen compared to unsubstituted 4-fluoroaniline. The fluorine atom withdraws electrons, stabilizing the aromatic ring and directing electrophilic substitution to the ortho and meta positions .

- 4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline (C₁₆H₁₇F₂N): The bulky substituent (a fluorophenylpropyl group) introduces steric hindrance and additional electron-withdrawing effects from the second fluorine atom. This reduces nitrogen basicity and may limit reactivity in substitution reactions .

- N,N-Diallyl-4-fluoroaniline (C₁₂H₁₃FN): The allyl groups (C₃H₅) exhibit resonance effects, slightly withdrawing electrons from the nitrogen. This lowers basicity compared to the propyl derivative. The compound is reported as a yellow oil, suggesting lower crystallinity and higher solubility in organic solvents .

- Tetrafluoro-propyl derivatives (e.g., N-(2,3,3,3-Tetrafluoro-2-phenoxypropyl)aniline): The high electronegativity of fluorine atoms strongly withdraws electrons, rendering the nitrogen less basic. Iodo-substituted analogs (e.g., 4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline) further increase molecular weight and reactivity in cross-coupling reactions .

Molecular Weight and Physical State

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|

| This compound | C₉H₁₂FN | 153.2 | Likely liquid/low-melting solid |

| 4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline | C₁₆H₁₇F₂N | 261.3 | Solid (inferred) |

| N,N-Diallyl-4-fluoroaniline | C₁₂H₁₃FN | 194.2 (estimated) | Yellow oil |

| N-(2,3,3,3-Tetrafluoro-2-phenoxypropyl)aniline | C₁₅H₁₁F₄NO | 309.3 | Solid (inferred) |

Notes:

- Bulky substituents (e.g., fluorophenylpropyl) correlate with higher molecular weights and reduced solubility in polar solvents.

- Allyl derivatives exhibit lower viscosity due to unsaturated bonds and weaker intermolecular forces .

Data Tables

Table 1: Key Structural and Electronic Comparisons

| Compound | Substituent Features | Basicity (Relative) | Key Reactivity |

|---|---|---|---|

| This compound | Propyl (electron-donating) | High | Nucleophilic substitutions |

| N,N-Diallyl-4-fluoroaniline | Allyl (resonance-withdrawing) | Moderate | Cycloaddition, polymerization |

| 4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline | Bulky fluorophenylpropyl | Low | Sterically hindered reactions |

| Tetrafluoro-propyl derivatives | Strongly electron-withdrawing fluorine | Very low | Cross-coupling, stability in harsh conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.